molecular formula C16H18O2 B055326 Culpin CAS No. 125213-21-0

Culpin

Cat. No.: B055326
CAS No.: 125213-21-0
M. Wt: 242.31 g/mol
InChI Key: QMYWKFZKRYCUMA-UHFFFAOYSA-N
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Description

Culpin is a synthetic compound with the molecular formula C16H18O2 and a molecular weight of 242.31 g/mol. The compound is characterized by its off-white crystalline appearance and has been identified as a metabolite in certain fungal species .

Scientific Research Applications

Culpin has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role as a fungal metabolite and its potential biological activities.

    Medicine: Investigated for its antimicrobial properties and potential use as an antibiotic.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety data sheet for Culpin suggests handling it in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes . It also advises against the formation of dust and aerosols and recommends using non-sparking tools to prevent fire caused by electrostatic discharge steam .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Culpin involves a series of chemical reactions starting from benzene derivatives. One of the key synthetic routes includes the Birch reductive alkylation of aromatic tert-butyl esters, followed by chromium (VI)-mediated oxidation and radical cyclization . The cyclized products are then aromatized using Saegusa oxidation and treatment with bismuth trichloride . This method allows for the formation of five- and six-membered benzo-fused carbocycles, which are essential intermediates in the synthesis of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes using fungal species such as Preussia . The fermentation broth is extracted, and the compound is purified through crystallization techniques. The yield of this compound from these processes can vary, but optimization of fermentation conditions can lead to higher yields .

Chemical Reactions Analysis

Types of Reactions

Culpin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are important intermediates in many chemical processes.

    Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives.

    Substitution: this compound can undergo electrophilic aromatic substitution reactions, where functional groups are introduced into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various hydroquinone derivatives, quinones, and substituted aromatic compounds .

Mechanism of Action

The mechanism of action of Culpin involves its interaction with various molecular targets and pathways. As a hydroquinone derivative, this compound can undergo redox cycling, generating reactive oxygen species that can damage cellular components . This property is particularly useful in its antimicrobial activity, where it disrupts the cellular processes of microorganisms .

Comparison with Similar Compounds

Culpin is unique compared to other hydroquinone derivatives due to its specific structural features and biological activities. Similar compounds include:

    Hydroquinone: A simple hydroquinone derivative with similar redox properties.

    Quinones: Compounds formed from the oxidation of hydroquinones, with various biological activities.

    Substituted Hydroquinones: Hydroquinone derivatives with different functional groups introduced into the aromatic ring.

Properties

IUPAC Name

2-(3-methylbut-2-enyl)-5-(3-methylbut-3-en-1-ynyl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-11(2)5-7-13-9-16(18)14(10-15(13)17)8-6-12(3)4/h6,9-10,17-18H,1,8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYWKFZKRYCUMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=C(C=C1O)C#CC(=C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20154711
Record name Culpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125213-21-0
Record name Culpin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125213210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Culpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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